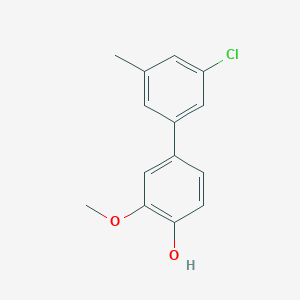
4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% (4-CTMP) is a thiophene-based compound with a wide range of applications in the scientific research field. It is a popular reagent used in organic synthesis due to its reactivity and easy accessibility. 4-CTMP is also used in biochemical and physiological studies, as it has been found to have a variety of effects on the body. In
Wissenschaftliche Forschungsanwendungen
4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of various thiophenes, such as 2-methyl-4-thiophenecarboxaldehyde and 2-methyl-4-thiophenecarboxylic acid. It is also used in the synthesis of pharmaceuticals, such as 2-amino-4-methylthiophenol, which is used as an anti-inflammatory agent. Furthermore, 4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% is also used in the synthesis of polymers, such as polythiophene, which is used in the manufacture of organic solar cells.
Wirkmechanismus
4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% has been found to have a variety of effects on the body. It is known to interact with certain enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase, which are involved in the metabolism of drugs and other compounds. It is also known to interact with certain proteins, such as the voltage-gated calcium channels, which are involved in the regulation of calcium levels in the body.
Biochemical and Physiological Effects
4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain enzymes. Additionally, 4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% has been found to have an effect on the immune system, as it has been found to inhibit the production of certain cytokines, such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% is a popular reagent used in organic synthesis due to its reactivity and easy accessibility. It is also relatively inexpensive, making it an ideal choice for laboratory experiments. However, 4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% is a highly reactive compound, and it must be handled with caution. Additionally, it is not very soluble in water, so it must be used in an aqueous solution.
Zukünftige Richtungen
The future of 4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% is bright, as it has a wide range of applications in the scientific research field. It can be used in the synthesis of various thiophenes and pharmaceuticals, as well as in the synthesis of polymers. Additionally, further research is needed to understand the biochemical and physiological effects of 4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95%, as well as to identify new applications for this compound. Finally, research should also be conducted to develop new methods for the synthesis of 4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95%, as well as to improve the purity of the compound.
Synthesemethoden
4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% is synthesized through a multi-step process. First, 4-methylthiophenol is reacted with carbon disulfide in the presence of an acid catalyst to form 4-methylthiophene-2-carboxaldehyde. Then, this aldehyde is reacted with methanol in the presence of sodium methoxide to form 4-(2-carboxythiophene-4-yl)-2-methoxyphenol. Finally, the product is purified and recrystallized to obtain 4-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% with 95% purity.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-16-10-4-7(2-3-9(10)13)8-5-11(12(14)15)17-6-8/h2-6,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSIHVGYPPVVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC(=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685611 |
Source


|
| Record name | 4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carboxylic acid | |
CAS RN |
1261920-91-5 |
Source


|
| Record name | 4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














